Home > Products > Screening Compounds P27716 > PQA-18, immunosuppressor
PQA-18, immunosuppressor -

PQA-18, immunosuppressor

Catalog Number: EVT-10907681
CAS Number:
Molecular Formula: C25H31NO4
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to PQA-18 in Immunosuppression Research

Emergence of PQA-18 as a Novel Immunomodulatory Agent

Prenylated quinolinecarboxylic acid compound-18 (PQA-18) represents a structurally distinct class of immunosuppressants originating from bioactive compounds produced by cellular slime molds. Its identification stemmed from systematic screening of natural derivatives for immunomodulatory properties, leading to the discovery of its potent inhibition of p21-activated kinase 2 (PAK2), a serine/threonine kinase regulating cytoskeletal dynamics and signal transduction in immune cells [2] [8]. Unlike classical calcineurin inhibitors (e.g., tacrolimus) or mTOR inhibitors (e.g., sirolimus), PQA-18 operates through a non-competitive blockade of PAK2 autophosphorylation, disrupting downstream pathways critical for cytokine production and immune cell differentiation [2] [5]. Initial characterization revealed its ability to attenuate interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) secretion in human peripheral lymphocytes at nanomolar concentrations, establishing its broad anti-cytokine profile [2] [8].

Preclinical validation emerged from rodent transplantation models. In rat small intestinal allotransplantation, PQA-18 (4 mg/kg/day) extended graft survival from 7.0 ± 0.77 days (control) to 10.7 ± 1.26 days (p<0.001). Flow cytometric analysis linked this effect to a significant reduction in infiltrating macrophages within mesenteric lymph nodes (9.62 ± 1.22% vs. 22.05 ± 2.00% in controls; p=0.004) and graft Peyer’s patches (6.55 ± 1.26% vs. 18.72 ± 2.33%; p=0.007), indicating targeted suppression of innate immune cell trafficking [1].

Table 1: Key Preclinical Findings of PQA-18 in Immunosuppression Research

Model SystemInterventionMajor FindingsReference
Rat Small Intestinal TransplantPQA-18 (4mg/kg/day)↑ Graft survival (10.7 vs 7.0 days; p<0.001); ↓ Macrophages in MLN (9.62% vs 22.05%; p=0.004) and PP (6.55% vs 18.72%; p=0.007) [1]
Human Macrophage - Swine Endothelial Cell Co-culturePQA-18 (0.1-10μM)↓ GM-CSF-driven macrophage differentiation; ↓ Phagocytosis; ↓ TNF-α/ROS production [2]
Nc/Nga Mouse Atopic Dermatitis ModelTopical PQA-18 (0.05%)↓ Cutaneous nerve fiber density; ↓ IL-31-induced STAT3 phosphorylation; ↓ Scratching behavior [8]
Human PBMC Xenogeneic StimulationPQA-18 (1μM)↓ CD40 expression on macrophages; Synergy with anti-CD154 mAb [3]

Unmet Needs in Innate and Adaptive Immunity Targeting Therapies

Conventional immunosuppressants predominantly target adaptive immune pathways: calcineurin inhibitors disrupt T-cell receptor signaling, antiproliferatives (e.g., mycophenolate mofetil) inhibit lymphocyte division, and biologics (e.g., anti-CD25 antibodies) block interleukin receptors [7] [10]. This focus leaves critical gaps:

  • Innate Immunity Neglect: Macrophages, neutrophils, and natural killer (NK) cells drive hyperacute and acute vascular rejection in xenotransplantation and contribute to autoimmune tissue damage. No widely approved therapeutics specifically inhibit macrophage differentiation or neutrophil extracellular trap (NET)-mediated inflammation [3] [4] [6].
  • Cytokine Storm Management: Existing agents poorly control granulocyte-macrophage colony-stimulating factor (GM-CSF)-mediated myeloid cell activation or IL-31-induced sensory nerve remodeling, both implicated in chronic rejection and autoimmune pruritus [5] [8] [10].
  • Therapeutic Limitations: Chronic use of calcineurin inhibitors causes nephrotoxicity and neurotoxicity, while glucocorticoids induce metabolic disturbances. Monoclonal antibodies face challenges with tissue penetration, immunogenicity, and cost [7] [9].

In xenotransplantation, molecular incompatibilities exacerbate these gaps. Swine leukocyte antigen class I fails to engage human NK cell inhibitory receptors (e.g., KIR, CD94/NKG2A), enabling NK cytotoxicity. Similarly, porcine CD47 cannot bind human signal regulatory protein alpha (SIRPα), removing the "don’t eat me" signal and triggering macrophage phagocytosis [3] [4]. Genetically modified pigs expressing human HLA-E/G1 or CD47 partially address this, but pharmacologic solutions remain essential adjuncts [3] [6].

PQA-18’s Role in Bridging Gaps in Xenotransplantation and Autoimmune Disease Management

PQA-18 addresses these unmet needs through dual mechanisms:

Innate Immune Suppression

  • Macrophage Differentiation/Function: PQA-18 (0.1–10 µM) suppresses GM-CSF-driven macrophage differentiation from human monocytes by inhibiting PAK2-dependent JAK2/STAT5 phosphorylation. This reduces phagocytic capacity and TNF-α/reactive oxygen species (ROS) production against swine endothelial cells (in vitro xenotransplantation model) [2]. Notably, it synergizes with costimulatory blockade (anti-CD154 monoclonal antibody) by downregulating CD40 on macrophages, a key pathway in xenoantibody production [2] [3].
  • Neutrophil/NETosis Regulation: Though direct evidence on PQA-18 is limited, PAK2 inhibition potentially disrupts neutrophil actin polymerization and IL-1β secretion triggered by NETs, a damage-associated molecular pattern (DAMP) in xenograft rejection [3] [4].

Adaptive Immune and Neural Signaling Modulation

  • T-cell Cytokine Inhibition: By blocking PAK2 phosphorylation, PQA-18 attenuates nuclear factor of activated T-cells (NFAT) and nuclear factor kappa B (NF-κB) activation, reducing IL-2, IL-4, and IFN-γ production in human T cells [2] [8].
  • Pruritus Pathway Interruption: In atopic dermatitis, PQA-18 ointment (0.05%) alleviates pruritus in Nc/Nga mice by inhibiting IL-31 receptor-mediated PAK2/JAK2/STAT3 signaling. This disrupts sensory neuron outgrowth (in vitro dorsal root ganglion assays) and lowers cutaneous nerve fiber density, independent of antihistamine effects [5] [8].

Table 2: Molecular Targets and Functional Effects of PQA-18 in Immunity

Target PathwayBiological EffectFunctional Outcome
PAK2 Autophosphorylation↓ Kinase activation complex formationDisrupted cytoskeletal remodeling; Altered signal transduction
GM-CSF/JAK2/STAT5↓ Macrophage differentiationReduced phagocytosis of xenografts; ↓ TNF-α/ROS production
IL-31R/JAK2/STAT3↓ STAT3 nuclear translocationSuppressed sensory neurite outgrowth; ↓ Pruritus
T-cell Receptor/NFAT↓ IL-2, IL-4, IFN-γ transcriptionAttenuated T-cell proliferation and cytokine storm
CD40 Expression↓ Costimulatory signaling on macrophagesSynergy with anti-CD154 mAb; ↓ B-cell activation

PQA-18’s therapeutic versatility is evidenced across models:

  • Xenotransplantation: Prolongs graft survival in rodent intestine transplants and suppresses human macrophage-mediated cytotoxicity against porcine cells [1] [2] [6].
  • Autoimmune Dermatology: Reduces neural hypersensitivity in atopic dermatitis via IL-31 pathway blockade, offering a non-steroidal alternative for refractory pruritus [8].
  • Combination Potential: Synergizes with biologics (e.g., anti-CD154) by targeting innate effectors untouched by T-cell-directed agents, crucial for controlling antibody-mediated rejection [2] [3].

Future research requires validation in non-human primate xenotransplantation and clinical autoimmune cohorts. However, PQA-18 exemplifies a mechanistically novel agent bridging innate-adaptive immunity divides in transplant and autoimmune biology [2] [4] [8].

Properties

Product Name

PQA-18, immunosuppressor

IUPAC Name

3-methylbut-2-enyl 4,8-bis(3-methylbut-2-enoxy)quinoline-2-carboxylate

Molecular Formula

C25H31NO4

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3

InChI Key

APPXFGJVXDYNBO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=CC2=C1N=C(C=C2OCC=C(C)C)C(=O)OCC=C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.